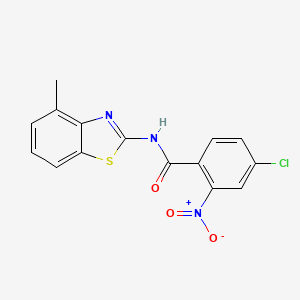

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including the use of multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, to create substituted nitrogenous heterocycles. This process typically involves immobilization on solid supports, followed by chlorine substitution, nitro group reduction, and cyclization, to afford a variety of heterocyclic structures important in drug discovery (Soňa Křupková et al., 2013).

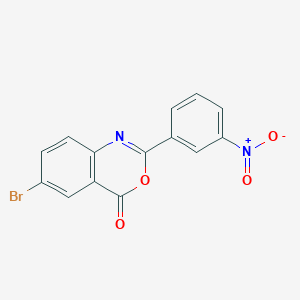

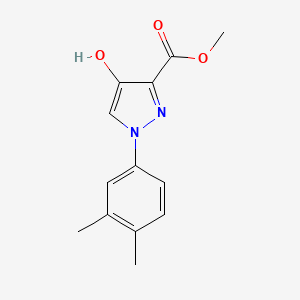

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. For instance, a study detailed the crystal structure of a related compound, adopting a monoclinic space group and demonstrating the importance of π-π conjugation and hydrogen bonding interactions (Dian He et al., 2014).

Chemical Reactions and Properties

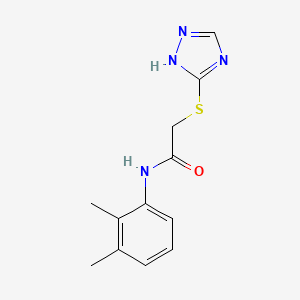

Chemical reactions involving the compound of interest or its analogs often include nucleophilic substitution reactions, highlighting the molecule's reactive sites. For example, research on 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole showcased its reactivity through nucleophilic substitution with pyridine, underpinning the synthesis of complex benzimidazoles (Amanda E. Sparke et al., 2010).

Physical Properties Analysis

The physical properties of heterocyclic compounds, including melting points and thermal stability, have been assessed through techniques like Differential Scanning Calorimetry (DSC). These studies provide insights into the compounds' stability and behavior under various conditions, essential for their practical application (P. Prabukanthan et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds reveal their reactivity, including the potential for hydrogen bonding and π-π stacking interactions. These interactions play a crucial role in determining the compounds' solubility, reactivity, and potential as drug candidates. For instance, studies have examined how these molecules form hydrogen-bonded chains and sheets, influencing their crystalline structures and interaction with biological targets (J. Portilla et al., 2007).

Scientific Research Applications

Crystal Engineering and Molecular Interactions

In the realm of crystal engineering, the study of molecular interactions, particularly hydrogen and halogen bonds, is crucial. The compound's structural features facilitate the investigation of these interactions within crystal lattices. For instance, research on crystal engineering with hydrogen bonds and halogen bonds showcases the importance of weak and strong interactions in designing novel crystal structures. This includes the exploration of amide dimer tapes and iodo⋯nitro interactions, highlighting the compound's utility in elucidating structural insulation within hydrogen bonding and halogen bonding domains (Saha, Nangia, & Jaskólski, 2005).

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, specifically against bacterial pathogens such as Streptococcus pyogenes. By synthesizing hydroxy-substituted benzothiazole derivatives and evaluating their antibacterial activity, researchers have demonstrated the potential of these derivatives, including 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, to serve as potent antibacterial agents. This opens avenues for developing new therapeutics targeting resistant bacterial strains (Gupta, 2018).

Anticonvulsant and Sedative-Hypnotic Activity

In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their pharmacological effects, including anticonvulsant and sedative-hypnotic activities. These studies reveal the compound's relevance in neuroscience research, particularly in understanding and modulating the activity of benzodiazepine receptors. This highlights its potential in developing new treatments for neurological disorders such as epilepsy and anxiety (Faizi et al., 2017).

Solid-State Chemistry and Halogen Bonds

The investigation of halogen bonds in solid-state chemistry is another area where the compound finds application. Studies on molecular salts/cocrystals of related compounds demonstrate the critical role of halogen bonds in crystal stabilization. Such research not only deepens our understanding of solid-state interactions but also aids in the rational design of materials with desired properties (Oruganti et al., 2017).

Antibacterial Activity Against Pseudomonas aeruginosa

Further extending its antimicrobial application, the compound has been evaluated for its efficacy against Pseudomonas aeruginosa, a notorious pathogen associated with nosocomial infections. The synthesis of methoxy substituted benzothiazole derivatives, including those with nitrobenzamide functionalities, showcases the compound's potential in addressing the challenge of antimicrobial resistance (Gupta, 2018).

properties

IUPAC Name |

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-6-5-9(16)7-11(10)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCMRIWBSOKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)